1-(3,5-Dichlorophenyl)urea

Overview

Description

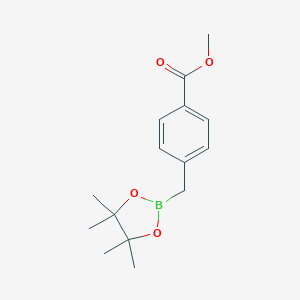

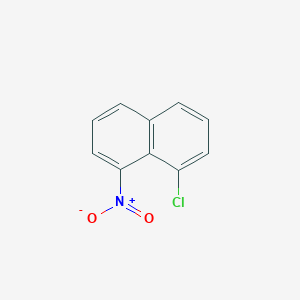

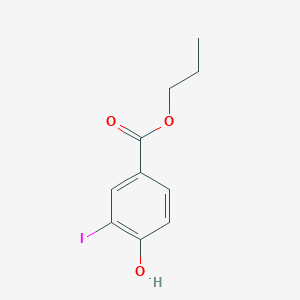

1-(3,5-Dichlorophenyl)urea is a chemical compound with the linear formula C7H6Cl2N2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of diaryl urea derivatives, which could potentially include 1-(3,5-Dichlorophenyl)urea, has been achieved in moderate to excellent yields from arylamine and triphosgene with triethylamine as a reducing agent for the intermediate, isocyanate . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis

The molecular structure of 1-(3,5-Dichlorophenyl)urea can be represented by the formula C7H6Cl2N2O . Further details about its structure can be found in the referenced sources .Chemical Reactions Analysis

While specific chemical reactions involving 1-(3,5-Dichlorophenyl)urea are not detailed in the search results, the synthesis methods mentioned earlier provide some insight into its reactivity .Physical And Chemical Properties Analysis

1-(3,5-Dichlorophenyl)urea has a density of 1.5±0.1 g/cm³ . Other properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .Scientific Research Applications

Agriculture: Growth Regulation and Herbicide Development

1-(3,5-Dichlorophenyl)urea: is explored in agriculture for its potential as a growth regulator due to its urea derivative structure . It’s being studied for its herbicidal properties, particularly as a pre-emergent agrochemical to control weed growth by inhibiting photosynthesis .

Antimicrobial Agents: Combatting Drug-Resistant Strains

In the pharmaceutical industry, derivatives of 1-(3,5-Dichlorophenyl)urea are being synthesized and evaluated for their antimicrobial properties. These compounds have shown promising results against multi-drug-resistant strains of bacteria such as Acinetobacter baumannii, which is a significant breakthrough in the fight against antibiotic resistance .

Supramolecular Chemistry: Building Blocks for Radical Cages

Supramolecular chemistry benefits from the use of 1-(3,5-Dichlorophenyl)urea derivatives as building blocks for creating supramolecular radical cages. These structures are crucial for studying the interactions between radicals and their confinement effects, which have implications in developing new materials and understanding chemical reactions .

Medicinal Chemistry: Drug Design and Bioactive Compounds

The compound’s role in medicinal chemistry is significant, with its derivatives being part of a common framework for drugs and bioactive compounds. They exhibit a broad range of therapeutic and pharmacological properties, making them valuable in drug design and synthesis .

Organic Synthesis: Intermediate for Complex Molecules

1-(3,5-Dichlorophenyl)urea: serves as an intermediate in organic synthesis, facilitating the creation of complex molecules. Its derivatives are used in synthesizing sterically hindered phenols, which can switch from antioxidant activity to reactive oxygen species generation, playing a role in inducing apoptosis in tumor cells .

Dyestuff Industry: Colorant Synthesis

In the dyestuff industry, 1-(3,5-Dichlorophenyl)urea is an important raw material and intermediate. It’s used in the synthesis of colorants, contributing to the development of new dyes with specific properties for various applications .

Safety and Hazards

Future Directions

While specific future directions for 1-(3,5-Dichlorophenyl)urea are not mentioned in the search results, the use of biocatalysis for the production of drugs with an emphasis on green chemistry can be expected . This could potentially involve the synthesis of compounds like 1-(3,5-Dichlorophenyl)urea.

Mechanism of Action

Target of Action

The primary target of 1-(3,5-Dichlorophenyl)urea, also known as COH-SR4, is lung cancer cells . This compound has been found to effectively inhibit the survival and clonogenic potential of these cells .

Mode of Action

COH-SR4 interacts with its targets by inducing apoptosis in lung cancer cells . It inhibits the activity of Glutathione S-transferase (GST), a key enzyme involved in detoxification, and causes G0/G1 cell cycle arrest . This results in the inhibition of the expression of cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, cyclin B1, cyclin E1, and p27 .

Biochemical Pathways

The compound affects the AMP-activated protein kinase (AMPK) pathway . The activation of this pathway by COH-SR4 leads to the inhibition of Akt, an important protein in the PI3K/Akt/mTOR pathway, which is often overactive in cancer cells . This results in decreased levels of the anti-apoptotic protein Bcl2 and increased levels of the pro-apoptotic protein Bax and cleaved PARP . These changes promote apoptosis, or programmed cell death, in the cancer cells .

Pharmacokinetics

The compound’s ability to cause regression of established xenografts of h358 lung cancer cells without any overt toxicity suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The action of 1-(3,5-Dichlorophenyl)urea results in molecular and cellular effects that inhibit the progression of lung cancer. Histopathological examination of resected tumor sections reveals an increase in pAMPK, a decrease in the nuclear proliferative marker Ki67 and angiogenesis marker CD31 . Western blot analyses of resected tumor lysates reveal a decrease in pAkt and anti-apoptotic protein Bcl2 along with an increase in pAMPK, pro-apoptotic protein Bax and cleaved PARP levels . Importantly, COH-SR4 leads to a decrease in the mesenchymal marker vimentin and an increase in the normal epithelial marker E-cadherin .

properties

IUPAC Name |

(3,5-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJBMYITMFAUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019773 | |

| Record name | 1-(3,5-Dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichlorophenyl)urea | |

CAS RN |

13142-57-9 | |

| Record name | 1-(3,5-Dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-DICHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)

![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)

![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)